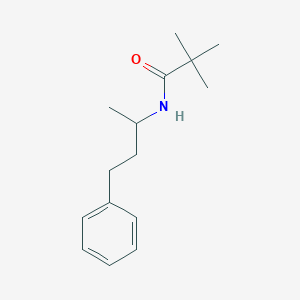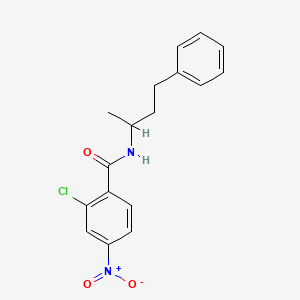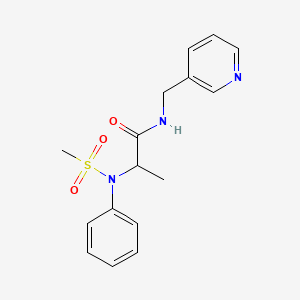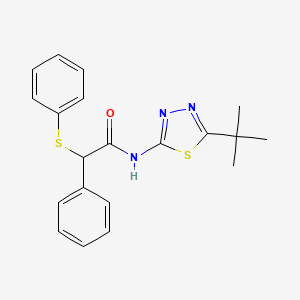
1-(dicyclohexylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride
Übersicht
Beschreibung
1-(Dicyclohexylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions.
Wirkmechanismus
1-(dicyclohexylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride selectively blocks the β2-adrenergic receptors and inhibits the downstream signaling pathways. β2-adrenergic receptors are G protein-coupled receptors that are activated by the binding of catecholamines such as epinephrine and norepinephrine. Activation of β2-adrenergic receptors leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). cAMP activates protein kinase A (PKA), which phosphorylates various target proteins and regulates cellular processes such as smooth muscle relaxation, glycogenolysis, and lipolysis. This compound blocks the binding of catecholamines to β2-adrenergic receptors and inhibits the downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the relaxation of smooth muscle in the airways, which is mediated by β2-adrenergic receptors. It also inhibits the lipolytic effect of β2-adrenergic receptor agonists and reduces the release of free fatty acids from adipose tissue. This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It also reduces the heart rate and blood pressure in animal models of hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
1-(dicyclohexylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride is a highly selective β2-adrenergic receptor antagonist and has several advantages for lab experiments. It is a potent and specific inhibitor of β2-adrenergic receptors and does not affect other adrenergic receptors. It is also water-soluble and can be easily administered to animals or cells. However, this compound has some limitations for lab experiments. It has a short half-life and needs to be administered frequently to maintain its effect. It also has some off-target effects, such as inhibiting the activity of phosphodiesterases and affecting the function of other G protein-coupled receptors.
Zukünftige Richtungen
1-(dicyclohexylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride has been widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions. However, there are still many unanswered questions about the function of β2-adrenergic receptors and the effect of β2-adrenergic receptor agonists and antagonists on different tissues and organs. Some possible future directions for research include:
1. Investigating the role of β2-adrenergic receptors in the regulation of glucose metabolism and insulin secretion.
2. Studying the effect of β2-adrenergic receptor agonists and antagonists on the immune system and inflammation.
3. Investigating the role of β2-adrenergic receptors in the regulation of lipid metabolism and adipocyte function.
4. Studying the effect of β2-adrenergic receptor agonists and antagonists on the cardiovascular system and blood pressure regulation.
5. Investigating the role of β2-adrenergic receptors in the regulation of skeletal muscle function and exercise performance.
In conclusion, this compound is a selective β2-adrenergic receptor antagonist that has been widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions. It has several advantages for lab experiments, such as its high selectivity and water solubility, but also has some limitations, such as its short half-life and off-target effects. Further research is needed to fully understand the function of β2-adrenergic receptors and the effect of β2-adrenergic receptor agonists and antagonists on different tissues and organs.
Wissenschaftliche Forschungsanwendungen
1-(dicyclohexylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride is a highly selective β2-adrenergic receptor antagonist and is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions. It is used to investigate the role of β2-adrenergic receptors in asthma, chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and obesity. It is also used to study the effect of β2-adrenergic receptor agonists and antagonists on glucose metabolism and insulin secretion.
Eigenschaften
IUPAC Name |
1-(dicyclohexylamino)-3-(4-methoxyphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO3.ClH/c1-25-21-12-14-22(15-13-21)26-17-20(24)16-23(18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h12-15,18-20,24H,2-11,16-17H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFBZBVEHZTEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN(C2CCCCC2)C3CCCCC3)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-N-[(1-methyl-1H-indol-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B3979878.png)
![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3979883.png)

![1-{2-fluoro-4-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}azepane](/img/structure/B3979898.png)

![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979910.png)
![N-(4-chlorophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3979915.png)



![1-(3-chlorophenyl)-4-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B3979944.png)
![3-[5-(4-bromophenyl)-1-(3-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3979945.png)

